5-Bromo-1-chloro-2-fluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5BrClFO. This compound is characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene typically involves halogenation reactions where bromine, chlorine, and fluorine atoms are introduced to the benzene ring. One common method includes the use of diazonium salts, where aniline derivatives are diazotized and then treated with halogenating agents to introduce the desired halogens .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. The process may include steps such as Friedel-Crafts acylation, followed by halogenation and methoxylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the halogen atoms can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone or copper(I) bromide in the presence of a base.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Products: Various substituted benzene derivatives depending on the substituent introduced.
Oxidation Products: Quinones and other oxidized aromatic compounds.
Reduction Products: Aniline derivatives and other reduced aromatic compounds.
Scientific Research Applications
5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is utilized in a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can alter the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Comparison: Compared to its similar compounds, 5-Bromo-1-chloro-2-fluoro-3-methoxybenzene is unique due to the specific arrangement of its substituents on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-1-chloro-2-fluoro-3-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLQFCTDUFKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.